molecular formula C18H15N5O2S B3569153 4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide

4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide

Cat. No.: B3569153
M. Wt: 365.4 g/mol
InChI Key: SFRLRVYNPAYXOY-UHFFFAOYSA-N
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Description

4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 1,3-diketones with arylhydrazines to form pyrazole intermediates . This reaction is usually carried out at room temperature in solvents like N,N-dimethylacetamide, yielding pyrazoles in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the acetyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(3-acetylphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11(24)13-8-5-9-14(10-13)20-21-16-15(12-6-3-2-4-7-12)22-23(17(16)25)18(19)26/h2-10,22H,1H3,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRLRVYNPAYXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide
Reactant of Route 2
4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide
Reactant of Route 3
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4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide
Reactant of Route 4
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4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide
Reactant of Route 6
4-[2-(3-acetylphenyl)diazen-1-yl]-5-oxo-3-phenyl-2H-pyrazole-1-carbothioamide

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